molecular formula C15H12FNO4 B6393994 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid CAS No. 1261966-84-0

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid

Cat. No.: B6393994
CAS No.: 1261966-84-0
M. Wt: 289.26 g/mol
InChI Key: DSETYPMOFXZHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid is an organic compound with the molecular formula C15H12FNO4. It is a derivative of picolinic acid, which is a pyridine carboxylate. This compound is characterized by the presence of an ethoxycarbonyl group and a fluorine atom on the phenyl ring, which is attached to the picolinic acid moiety. The compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(20)11-5-3-9(7-12(11)16)10-4-6-13(14(18)19)17-8-10/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSETYPMOFXZHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(Ethoxycarbonyl)-3-fluorobenzene.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Coupling Reaction: The amine derivative is coupled with picolinic acid under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or the ethoxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid
  • 5-(Ethoxycarbonyl)-2-fluorophenylboronic Acid

Comparison

Compared to similar compounds, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid is unique due to the presence of the picolinic acid moiety, which imparts distinct chemical and biological properties

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